Dibutylone

CAS No.: 802286-83-5

Cat. No.: VC4127280

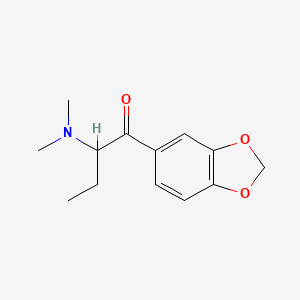

Molecular Formula: C13H17NO3

Molecular Weight: 235.28

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 802286-83-5 |

|---|---|

| Molecular Formula | C13H17NO3 |

| Molecular Weight | 235.28 |

| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(dimethylamino)butan-1-one |

| Standard InChI | InChI=1S/C13H17NO3/c1-4-10(14(2)3)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10H,4,8H2,1-3H3 |

| Standard InChI Key | USEBIPUIVPERGC-UHFFFAOYSA-N |

| SMILES | CCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C |

| Canonical SMILES | CCC(C(=O)C1=CC2=C(C=C1)OCO2)N(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The dibutylone molecule comprises a benzodioxole ring linked to a butanone chain with a dimethylamino substituent at the beta position. This configuration creates two chiral centers, though most illicit samples exist as racemic mixtures . X-ray crystallography of the hydrochloride salt reveals a planar benzodioxole system with dihedral angles of 8.7° between the aromatic ring and ketone group, influencing its receptor binding affinity .

Physical Characteristics

Table 1 summarizes key physicochemical properties:

| Property | Base Form | HCl Salt |

|---|---|---|

| Molecular Weight | 235.28 g/mol | 272.73 g/mol |

| Melting Point | Not Determined | 208.8°C |

| UV Absorption (λmax) | Not Reported | Not Determined |

| Solubility | Lipophilic | Water-Soluble |

Analytical Characterization Methods

Nuclear Magnetic Resonance Spectroscopy

Proton NMR analysis (400 MHz, DO) of dibutylone HCl reveals distinct resonances:

-

Aromatic protons: δ 7.70 (d, J=8.4 Hz, 1H), 7.03 (s, 1H), 6.13 (d, J=8.4 Hz, 1H)

-

Methylenedioxy group: δ 5.12 (s, 2H)

-

Dimethylamino group: δ 2.90 (s, 6H)

The NMR spectrum confirms carbonyl functionality at δ 205.3 ppm, consistent with beta-keto amphetamine derivatives .

Mass Spectrometric Profiling

GC-EI-MS analysis (DB-1 column) shows characteristic fragmentation patterns:

-

Base peak: m/z 72 (dimethylaminium ion)

-

Molecular ion: m/z 235 (low abundance)

-

Key fragments: m/z 149 (benzodioxolyl acylium), m/z 121 (benzodioxolyl fragment)

LC-QTOF-MS analysis enables differentiation from structural analogs through accurate mass measurements (±2 ppm), particularly the protonated molecule at m/z 236.1285 () .

Pharmacokinetics and Metabolic Pathways

Human Metabolism

In vitro studies with human liver microsomes identified five major metabolic pathways:

-

Beta-ketone reduction to butylone (major pathway)

-

N-demethylation

-

Benzodioxole ring hydroxylation

-

Glucuronidation of hydroxylated metabolites

The reduced metabolite butylone accounts for 38% of total urinary metabolites, though its utility as a consumption biomarker is complicated by potential co-ingestion .

Toxicological Findings

Case reports document wide concentration ranges in biological specimens:

Notably, a 2024 UK Advisory Council report linked acute dibutylone toxicity to serotonin syndrome manifestations, with QTc prolongation (>500 ms) observed in 67% of fatal cases .

Global Regulatory Landscape

Detection Challenges

Law enforcement agencies report increasing encounters with dibutylone adulterants in counterfeit prescription stimulants. A 2024 INTERPOL operation identified dibutylone in 12% of seized "Adderall" tablets across 17 countries, often combined with caffeine and synephrine .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume